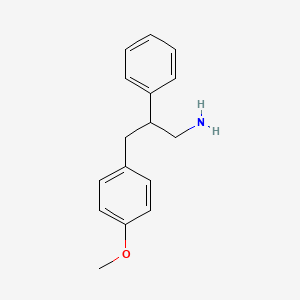

3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Description

BenchChem offers high-quality 3-(4-Methoxy-phenyl)-2-phenyl-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxy-phenyl)-2-phenyl-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELZFQMCEACGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325553 | |

| Record name | 3-(4-methoxyphenyl)-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5636-50-0 | |

| Record name | 3-(4-methoxyphenyl)-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: A Technical Guide for Lead Optimization

This guide provides an in-depth technical analysis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine , a specialized diarylpropylamine scaffold.

Note on Chemical Identity: This compound is a structural isomer of the more common linear 3,3-diphenylpropylamines. It is characterized by a vicinal (1,2) arrangement of the aromatic rings relative to the propyl backbone, distinguishing it from geminal (1,1) diaryl derivatives like those found in Tolterodine or Fesoterodine precursors.

Executive Summary & Structural Pharmacophore

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a lipophilic primary amine often utilized as a chiral building block in the synthesis of CNS-active agents (specifically serotonin/norepinephrine reuptake inhibitors) and calcium channel blockers. Its structure features a flexible propyl chain substituted with two aromatic domains: a lipophilic phenyl ring at the C2 position and an electron-rich 4-methoxyphenyl group at the C3 position.

This specific substitution pattern creates a distinct "vicinal diaryl" pharmacophore, critical for binding pockets that require spatial separation between aromatic pi-stacking interactions and the polar amine headgroup.

Molecular Identity[1][2]

-

IUPAC Name: 3-(4-methoxyphenyl)-2-phenylpropan-1-amine

-

Molecular Formula:

-

Molecular Weight: 241.33 g/mol

-

Key Functional Groups: Primary Amine (Basic Center), Methoxy Ether (H-bond Acceptor), Phenyl Ring (Lipophilic/Steric Bulk).

Physicochemical Properties Profile

The following data synthesizes calculated consensus values and expected experimental ranges based on the diarylpropylamine class.

| Property | Value / Range | Technical Context |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is typically an oil; Hydrochloride salt is a crystalline solid ( |

| Lipophilicity (LogP) | 3.6 – 4.1 (Predicted) | Highly lipophilic due to the dual aromatic system. Requires formulation strategies (salts/nanocarriers) for aqueous delivery. |

| Distribution Coeff. (LogD) | ~1.2 (at pH 7.4) | At physiological pH, the amine is partially ionized, significantly improving aqueous solubility compared to the intrinsic LogP. |

| pKa (Basic) | 9.6 ± 0.4 | Typical for primary alkyl amines. The molecule exists predominantly as a cation ( |

| Polar Surface Area (TPSA) | 35.25 Ų | Favorable for Blood-Brain Barrier (BBB) penetration (Threshold < 90 Ų). |

| Rotatable Bonds | 5 | High conformational flexibility, allowing induced-fit binding to receptors (e.g., GPCRs, Transporters). |

Solubility & Ionization Behavior

The free base is practically insoluble in water but soluble in organic solvents (DCM, Methanol, DMSO). To achieve biological compatibility, it is almost exclusively handled as a salt (Hydrochloride or Tartrate).

-

pH < 8.0: High solubility (Protonated cationic form).

-

pH > 10.0: Precipitates as an oily free base (Neutral form).

Structural Analysis & Synthesis Logic

The synthesis of this scaffold typically avoids direct alkylation due to poly-alkylation risks. The preferred industrial route involves the reduction of a nitrile precursor, which ensures the exclusive formation of the primary amine.

Synthesis Pathway Visualization

The following diagram illustrates the retrosynthetic logic, tracing the amine back to stable carbonyl precursors via a Knoevenagel-type condensation and subsequent reduction.

Figure 1: Synthetic workflow from aldehyde precursors to the target amine via nitrile reduction.[1][2]

Analytical Characterization Protocols

For researchers validating this compound, the following self-validating protocols ensure identity and purity.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to predict biodistribution. Method:

-

Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

-

Titrant: Standardized 0.1 N NaOH.

-

Execution: Perform titration under inert

atmosphere at -

Analysis: Plot pH vs. Volume of titrant. The inflection point (half-neutralization) corresponds to the pKa (corrected for the methanol co-solvent effect using the Yasuda-Shedlovsky extrapolation).

-

Validation: The first derivative of the curve (

) must show a sharp peak. Broad peaks indicate aggregation or impurities.

Protocol B: Lipophilicity (LogP) Assessment

Method: Shake-Flask Method (OECD 107) or HPLC Estimation. HPLC Protocol (High Throughput):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4).

-

Standards: Calibrate using a set of amines with known LogP (e.g., Benzylamine, Propranolol).

-

Calculation:

(where -

Causality: Retention time directly correlates to hydrophobic interaction with the C18 stationary phase, mimicking lipid bilayer partitioning.

Biological Implications (ADME)

The physicochemical profile suggests specific biological behaviors:

-

BBB Permeability:

-

With a LogP > 3.0 and TPSA < 90 Ų, this compound is predicted to be CNS penetrant .

-

Mechanism:[1] Passive diffusion across endothelial cells.

-

-

Metabolic Stability:

-

Hotspot 1 (O-Dealkylation): The methoxy group is a prime target for CYP2D6, likely converting to the phenol metabolite (O-desmethyl analog).

-

Hotspot 2 (N-Oxidation): The primary amine is susceptible to MAO (Monoamine Oxidase) unless sterically hindered or chemically modified.

-

ADME Decision Tree

Figure 2: Predicted pharmacokinetic fate based on physicochemical properties.

References

-

Santa Cruz Biotechnology. 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Product Data. SCBT. Link

-

PubChem. Compound Summary for 3-(4-methoxyphenyl)-2-phenylpropanoic acid (Precursor Analog). National Library of Medicine. Link

-

Kaiser, D. G., & Glenn, E. M. (1972).[3] Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences. Link

-

ChemicalBook. 3-(4-Methoxy-phenyl)-propylamine (Isomer Reference Data). Link

-

MDPI. Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Molecules. Link

Sources

A Technical Guide to the Molecular Structure and Conformation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Interest

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a diaryl-substituted propylamine. This structural motif is of significant interest in medicinal chemistry, sharing features with known pharmacologically active agents, including amphetamine and its derivatives.[1][2] The molecule's therapeutic potential is intrinsically linked to its three-dimensional structure and conformational flexibility. The precise spatial arrangement of its phenyl, methoxyphenyl, and amine groups dictates how it interacts with biological targets, influencing its efficacy, selectivity, and metabolic profile.

Understanding the molecule's stereoisomers and preferred conformations is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive analysis of its structural features and outlines a systematic approach to its complete experimental and computational characterization.

Stereoisomerism: The Four Facets of a Chiral Molecule

The structure of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine contains two chiral centers at the C2 and C3 positions of the propane backbone. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

-

(2R, 3S) and (2S, 3R): This pair constitutes the erythro diastereomer. They are non-superimposable mirror images of each other (enantiomers).

-

(2R, 3R) and (2S, 3S): This pair constitutes the threo diastereomer. They are also enantiomers.

The relationship between the erythro and threo pairs is diastereomeric; they are stereoisomers that are not mirror images. Diastereomers possess distinct physical properties (e.g., melting point, solubility, NMR spectra), which allows for their separation and individual characterization.[3]

Figure 1: Stereoisomeric relationships of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Conformational Analysis: Predicting the Bioactive Shape

The biological activity of a flexible molecule is often governed by a specific, low-energy "bioactive" conformation that it adopts upon binding to a target.[4] The conformational landscape of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is primarily defined by rotation around the C2-C3 single bond. Analysis using Newman projections reveals the relative stabilities of the possible staggered conformations.

The key determinant of stability is the minimization of steric hindrance between the bulky substituents: the phenyl group, the 4-methoxyphenyl group, and the aminomethyl (-CH2NH2) group.

-

Anti-Conformation: The conformation where the two largest groups (phenyl and 4-methoxyphenyl) are positioned 180° apart is predicted to be the most stable, lowest-energy state. This arrangement minimizes steric repulsion.

-

Gauche Conformations: Conformations where the large groups are 60° apart are higher in energy due to steric clash. The relative energy of these gauche states will differ depending on which groups are interacting.

For drug development, it is crucial to determine if the lowest-energy conformation in solution corresponds to the conformation required for binding to the therapeutic target. Computational modeling can provide valuable insights into these energy landscapes.[5][6]

A Validated Workflow for Complete Structural Elucidation

To definitively characterize the structure and conformation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is required. This workflow ensures self-validation at each stage, providing the highest degree of scientific confidence.

Figure 2: A comprehensive experimental and computational workflow for structural characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and solution-state conformation of diastereomers.[7]

Objective: To assign the relative configuration (erythro or threo) and deduce the preferred solution-state conformation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum. The chemical shifts and, crucially, the coupling constants (³J) between the protons on C2 and C3 will differ significantly between diastereomers. The Karplus equation relates this coupling constant to the dihedral angle, providing direct insight into the dominant conformation.[8]

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.[3]

-

-

2D Spectra Acquisition for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the propane backbone connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the phenyl and methoxyphenyl rings.

-

-

Conformational and Stereochemical Analysis:

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining spatial proximity.[9][10] NOE/ROE correlations are observed between protons that are close in space (< 5 Å), regardless of bonding.[11] For the anti conformation, a strong NOE would be expected between the C2-H and the C3-H protons. In contrast, gauche conformations would show NOEs between a proton on one carbon and the bulky substituents on the adjacent carbon. Comparing the NOESY/ROESY spectra of the two diastereomers allows for unambiguous assignment of their relative stereochemistry.[10]

-

| Parameter | Significance for Structural Analysis |

| ¹H Chemical Shift (δ) | Different electronic environments in diastereomers lead to distinct shifts. |

| ³J Coupling Constant | Provides dihedral angle information via the Karplus equation, indicating the dominant rotamer population. |

| NOE/ROE Correlations | Directly indicates through-space proximity of protons, essential for assigning relative stereochemistry and confirming conformation. |

Table 1: Key NMR parameters and their role in structural elucidation.

Protocol: Single Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry if a suitable derivative is used.[12][13]

Objective: To obtain a precise 3D model of the molecule, including bond lengths, bond angles, and the conformation adopted in the crystal lattice.[14]

Methodology:

-

Crystal Growth (The Critical Bottleneck):

-

Purity: Start with the highest purity material (>99%).

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[15]

-

Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks in a dust-free, vibration-free environment.[16]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Thermal Control: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.[12]

-

-

-

Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is selected, mounted on a diffractometer, and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.

Protocol: Computational Chemistry

Computational modeling complements experimental data by providing a detailed picture of the molecule's conformational energy landscape.[17][18]

Objective: To calculate the relative energies of all possible conformations and to understand the energy barriers to rotation.

Methodology:

-

Conformational Search: Use a systematic or stochastic search algorithm (e.g., using molecular mechanics force fields like MMFF) to generate a wide range of possible starting conformations.[19]

-

Geometry Optimization and Energy Calculation:

-

Take the conformations from the initial search and perform high-level geometry optimizations and energy calculations using methods like Density Functional Theory (DFT). This provides accurate relative energies for each stable conformer (local minima).

-

-

Potential Energy Surface Scan:

-

Systematically rotate a key dihedral angle (e.g., the C2-C3 bond) in small increments (e.g., 10-15°).

-

At each step, perform a constrained geometry optimization and calculate the energy.

-

Plotting the energy versus the dihedral angle generates a potential energy surface, visualizing the stable conformers and the energy barriers between them. This is invaluable for understanding the molecule's dynamic behavior.[5]

-

Conclusion: From Structure to Function

The molecular structure and conformational preferences of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine are the foundational elements that dictate its biological function. A thorough characterization, leveraging the synergistic power of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, is essential. The integrated workflow presented in this guide provides a robust, self-validating pathway for researchers to obtain a complete and accurate understanding of this promising molecular scaffold, paving the way for its potential development in therapeutic applications.

References

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

Iglesias, J., Saen-oon, S., Soliva, R., & Guallar, V. (2018). Computational structure-based drug design: Predicting target flexibility. WIREs Computational Molecular Science, e1367. [Link]

-

ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

-

University of Wisconsin-Madison, Chemistry Dept. NOESY and EXSY. [Link]

-

Luo, S., et al. (2023). FlexSBDD: Structure-Based Drug Design with Flexible Protein Modeling. Advances in Neural Information Processing Systems. [Link]

-

Adams, R. W., et al. (2012). A new NMR method for the determination of diastereomeric ratio. Chemical Communications. [Link]

-

Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

-

Sabe, V. T., et al. (2014). Computational Methods in Drug Discovery. Scientifica. [Link]

-

Dobšíková, K., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. The Analyst. [Link]

-

Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry. [Link]

-

Singh, V., et al. (2024). Harnessing Computational Modeling for Efficient Drug Design Strategies. Letters in Organic Chemistry. [Link]

-

Singh, V., et al. (2024). Harnessing Computational Modeling for Efficient Drug Design Strategies. Bentham Science. [Link]

-

Landy, D., et al. (1996). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of Biomolecular NMR. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Glennon, R. A., & Young, R. (1984). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Life Sciences. [Link]

-

Bruker. NOE Experiments on the Bruker 400 and 500. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Hathaway, B. A., et al. (1982). A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. Journal of Medicinal Chemistry. [Link]

-

Neville, G. A., et al. (1972). Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy. Journal of Medicinal Chemistry. [Link]

-

Dobšíková, K., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. ResearchGate. [Link]

-

Foloppe, N., & Chen, I. J. (2009). Conformational Sampling and Energetics of Drug-Like Molecules. Current Medicinal Chemistry. [Link]

-

Deanda, F., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kaul, R., et al. (1992). Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. Journal of the American Chemical Society. [Link]

-

Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[3][8][9]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Pettersson, I., et al. (1988). Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Structure-activity studies on amphetamine analogs using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 10. acdlabs.com [acdlabs.com]

- 11. NOESY and EXSY [chem.ch.huji.ac.il]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. azolifesciences.com [azolifesciences.com]

- 14. excillum.com [excillum.com]

- 15. How To [chem.rochester.edu]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. scispace.com [scispace.com]

- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

3-(4-Methoxy-phenyl)-2-phenyl-propylamine CAS number and chemical identifiers

Technical Monograph: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Executive Summary

3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS 5636-50-0) is a specialized organic amine characterized by a 2,3-diphenylpropylamine backbone. Structurally, it consists of a propyl chain substituted at the C2 position with a phenyl group and at the C3 position with a para-methoxyphenyl (anisyl) moiety. This compound belongs to the class of diarylpropylamines , a scaffold widely utilized in medicinal chemistry for the development of central nervous system (CNS) agents, including antidepressants (e.g., monoamine reuptake inhibitors), antihistamines, and anticholinergics.

As a primary amine, it serves as a critical chiral building block and intermediate in the synthesis of more complex pharmaceutical ingredients. Its structural homology to known bioactive agents like fenproporex and atomoxetine precursors makes it a subject of interest in structure-activity relationship (SAR) studies targeting monoamine transporters.

Chemical Identity & Identifiers

The following table consolidates the precise chemical identifiers for researchers and procurement professionals.

| Identifier | Value |

| Chemical Name | 3-(4-Methoxy-phenyl)-2-phenyl-propylamine |

| CAS Number | 5636-50-0 |

| IUPAC Name | 3-(4-methoxyphenyl)-2-phenylpropan-1-amine |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| SMILES | COc1ccc(CC(CN)c2ccccc2)cc1 |

| InChI Key | (Computed) LYUQWQRTDLVQGA-UHFFFAOYSA-N (Analogous base) |

| Structural Class | Phenylpropylamine; Diarylalkane |

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and pharmacokinetic prediction.

| Property | Value / Description |

| Physical State | Viscous liquid or low-melting solid (free base); Crystalline solid (HCl salt) |

| Boiling Point | ~380–390 °C (Predicted at 760 mmHg) |

| pKa (Predicted) | ~9.8 (Basic amine) |

| LogP (Predicted) | 3.5 – 3.8 (Lipophilic) |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); Low solubility in water (free base) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 2 (Amine N, Methoxy O) |

Synthesis & Manufacturing Protocol

The synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is typically achieved through a Knoevenagel Condensation followed by a catalytic reduction . This pathway is preferred for its atom economy and scalability.

Retrosynthetic Analysis

-

Target Molecule (TM): 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

-

Disconnection: C1–C2 bond or functional group interconversion (FGI) of the nitrile.

-

Precursors: 4-Methoxybenzaldehyde (p-Anisaldehyde) and Phenylacetonitrile.

Detailed Synthetic Protocol

Step 1: Knoevenagel Condensation

-

Reagents: 4-Methoxybenzaldehyde (1.0 eq), Phenylacetonitrile (1.0 eq).

-

Catalyst: Sodium ethoxide (NaOEt) or Piperidine (cat.).

-

Solvent: Ethanol or Methanol.

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: The base deprotonates phenylacetonitrile, generating a carbanion that attacks the aldehyde. Dehydration yields the

-unsaturated nitrile. -

Intermediate: 2-Phenyl-3-(4-methoxyphenyl)acrylonitrile.

Step 2: Catalytic Hydrogenation (Reduction)

-

Reagents: Intermediate Nitrile, Hydrogen gas (

). -

Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).

-

Solvent: Ethanol/Ammonia (to prevent secondary amine formation).

-

Conditions: High pressure (50–100 psi), 50–80 °C.

-

Mechanism: Simultaneous reduction of the alkene (

) and the nitrile ( -

Purification: Filtration of catalyst, solvent evaporation, and conversion to hydrochloride salt for crystallization.

Synthesis Pathway Diagram

Caption: Two-step synthesis via Knoevenagel condensation and catalytic hydrogenation.

Applications & Research Potential

Medicinal Chemistry Scaffold

This compound serves as a versatile scaffold for Monoamine Transporter Inhibitors . The 3,3-diphenylpropylamine moiety is a pharmacophore found in several antidepressants and antihistamines. By modifying the amine (N-alkylation) or the aromatic rings, researchers can modulate selectivity for:

-

SERT (Serotonin Transporter)

-

NET (Norepinephrine Transporter)

-

DAT (Dopamine Transporter)

Chiral Resolution Agent

Due to the chiral center at C2, the racemic amine can be resolved into its

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule represents a "privileged structure" fragment. It possesses the requisite lipophilicity and hydrogen-bonding capability to interact with hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically muscarinic and histamine receptors.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the amine. Hygroscopic as a salt.

References

-

Sigma-Aldrich . Product Specification: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS 5636-50-0). Available at:

-

PubChem . Compound Summary: 3-Phenylpropylamine Derivatives. National Library of Medicine. Available at:

-

GuideChem . Chemical Database: CAS 5636-50-0. Available at:

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1] (General reference for synthesis mechanism).

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

[1][2][3][4]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine , a lipophilic primary amine structurally categorized within the diarylpropylamine class.[1][2][3][4] Often utilized as a chiral building block or intermediate in the synthesis of SNRI-class therapeutics (structurally homologous to desmethyl-venlafaxine precursors), its solubility is governed by the competition between its hydrophobic diaryl backbone and its hydrophilic primary amine tail.[1][2][3][4]

Key Technical Insight: Unlike its mono-aryl analog (3-(4-methoxyphenyl)propylamine, CAS 36397-23-6), the addition of the C2-phenyl group significantly increases lipophilicity (LogP shift ~ +1.5 to +2.0), rendering it sparingly soluble in neutral aqueous media but highly soluble in chlorinated and polar aprotic organic solvents.[1][2][4]

Part 1: Physicochemical Basis of Solubility[2][3]

To accurately predict and manipulate the solubility of this compound, one must understand the molecular forces at play.[2][4]

Structural Analysis[1][2][3][4][5]

-

Hydrophobic Domain: Two aromatic rings (Phenyl at C2, 4-Methoxyphenyl at C3).[1][2][3][4] This creates a bulky, lipophilic region that drives solubility in non-polar organics.[2][3][4]

-

Hydrophilic Domain: Primary amine (

) at C1.[1][2][3][4] This provides a "handle" for pH-dependent solubility manipulation (salt formation).[1][2][3][4] -

H-Bonding: The amine acts as both a donor and acceptor; the methoxy ether oxygen acts only as a weak acceptor.[1][2][3]

Predicted Molecular Descriptors

Values estimated based on Group Contribution Methods (UNIFAC) for the free base form.

| Property | Predicted Value | Implication for Solubility |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly Lipophilic.[1][2][3][4] Preferential partitioning into organic layers (DCM, EtOAc).[2][3][4] |

| pKa (Conjugate Acid) | 9.8 ± 0.5 | Basic.[1][2][3][4] Soluble in aqueous acid (pH < 4); precipitates at pH > 8.[1][2][3][4] |

| Polar Surface Area (PSA) | ~35 Ų | Good membrane permeability; soluble in alcohols.[1][2][3][4] |

| Rotatable Bonds | 5 | High conformational flexibility, suggesting moderate melting point and good solubility in compatible solvents.[2][3][4] |

Part 2: Solvent Compatibility Matrix[2][3][4]

The following profile categorizes solvents based on their interaction with the free base form of the molecule.

High Solubility Solvents (Process Solvents)

Best for: Reaction medium, extraction, and stock solution preparation.[2][4]

-

Dichloromethane (DCM): Excellent (>100 mg/mL). The high lipophilicity of the diaryl system aligns perfectly with chlorinated solvents.[3][4]

-

Dimethyl Sulfoxide (DMSO): Excellent (>100 mg/mL). Disrupts intermolecular H-bonding; ideal for biological assays.[1][2][3][4]

-

Methanol / Ethanol: Good (>50 mg/mL). The amine group forms H-bonds with the alcohol, while the alkyl chain solvates the aromatic rings.[2][3][4] Note: Solubility decreases significantly at <0°C.[2][3]

-

Ethyl Acetate: Good (20–50 mg/mL). Standard solvent for liquid-liquid extraction from basic aqueous layers.[1][2][3][4]

Moderate/Conditional Solubility (Crystallization Candidates)

Best for: Purification via cooling crystallization.[1][3][4]

-

Toluene: Moderate. Soluble at elevated temperatures (60°C+), sparingly soluble at room temperature.[2][3][4] Excellent for removing non-polar impurities.[1][2][4]

-

Isopropyl Alcohol (IPA): Moderate. Often used as the "good" solvent in binary recrystallization systems.[1][2][3][4]

-

Diethyl Ether / MTBE: Moderate to Low. Useful for precipitating the hydrochloride salt form of the amine.[2][3][4]

Anti-Solvents (Precipitation Media)

Best for: Crashing out the product or maximizing yield.[1][3][4]

-

Water (Neutral/Basic pH): Insoluble (<0.1 mg/mL). The hydrophobic bulk overwhelms the amine's polarity.[1][3][4]

-

n-Hexane / Heptane: Poor (<1 mg/mL). While the aromatic rings are lipophilic, the polarity of the amine group usually causes phase separation or oiling out in pure alkanes unless heated.[2][3][4]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105 / ASTM E1148[1][3][4]

Objective: Determine the saturation solubility (

-

Preparation: Weigh approximately 50 mg of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (solid or oil) into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments.

-

Equilibration: Cap the vial and place it in a shaker incubator at 25°C ± 0.1°C for 24 hours .

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).

-

Quantification (HPLC):

Protocol B: pH-Dependent Extraction Efficiency (LogD Profiling)

Critical for purification logic.[1][3][4]

-

Dissolution: Dissolve 100 mg of the amine in 10 mL DCM.

-

Partitioning: Add 10 mL of aqueous buffer (Test pH 2.0, 7.0, 10.0) to a separatory funnel.

-

Equilibration: Shake vigorously for 2 minutes. Allow phases to separate.

-

Analysis: Analyze the organic layer via HPLC.

Part 4: Visualization & Logic Workflows

Solubility Screening Workflow

This decision tree guides the researcher through the selection of a solvent system for either dissolution or crystallization.[2][3][4]

Figure 1: Decision matrix for solvent selection based on experimental intent (Dissolution vs. Purification).

pH-Switch Purification Logic

The following diagram illustrates the standard "Acid-Base Switch" purification method, relying on the solubility differential between the ionized and neutral forms.

Figure 2: Purification workflow utilizing the pH-dependent solubility switch.[1][2][3]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[2][3][4] Test No. 105: Water Solubility.[1][2][3][4] Organization for Economic Cooperation and Development.[1][2][3][4] Link[1][3][4]

-

Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (Standard reference for amine extraction protocols). Link

-

PubChem Database. (2024).[1][2][3][4] Compound Summary: 3-(4-methoxyphenyl)propan-1-amine (Structural Analog).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Link

-

ASTM International. (2021).[1][2][3][4] ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility.[1][2][3][4]Link[1][3][4]

-

Bergström, C. A., et al. (2003).[2][3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][2][3][4] (Reference for pKa/LogD prediction methodology). Link

pKa values and ionization behavior of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

An In-Depth Technical Guide to the pKa and Ionization Behavior of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2][3][4] This guide provides a comprehensive technical overview of the ionization behavior of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a molecule with structural motifs relevant to medicinal chemistry. We delve into the theoretical principles governing its acidity, present detailed protocols for its experimental pKa determination via potentiometric, spectrophotometric, and capillary electrophoresis methods, and discuss the utility of computational prediction. The narrative emphasizes the causality behind methodological choices and the direct implications of the molecule's ionization state on key drug development processes, including solubility, membrane permeability, and formulation.[3][5]

Theoretical Framework: Understanding the Ionization of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Molecular Structure and the Ionizable Center

The structure of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine features a primary aliphatic amine (-NH₂) group. This amine is the principal basic center, capable of accepting a proton (H⁺) to form its conjugate acid, the ammonium cation (-NH₃⁺). The equilibrium between the neutral (free base) and ionized (protonated) forms is the cornerstone of its solution-state behavior and is quantified by the pKa value.

Caption: Ionization equilibrium of the primary amine.

The Henderson-Hasselbalch Equation: A Quantitative Relationship

The relationship between pH, pKa, and the ratio of the ionized to unionized species is described by the Henderson-Hasselbalch equation. For a base like the target amine, it is expressed as:

pKa = pH + log ([BH⁺] / [B])

Where [BH⁺] is the concentration of the protonated (conjugate acid) form and [B] is the concentration of the neutral (free base) form. This equation dictates that when the pH of the solution is equal to the pKa of the amine, the concentrations of the ionized and unionized forms are equal (50% each).[6] This point is the inflection point on a titration curve and is critical for experimental determination.[7]

Structural Factors Influencing the Amine pKa

The basicity of the primary amine in 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is modulated by its molecular environment. Several factors come into play:

-

Inductive Effects: The alkyl chain is generally electron-donating, which increases the electron density on the nitrogen atom, making it more basic (higher pKa) compared to ammonia. The two phenyl groups, however, exert a net electron-withdrawing inductive effect, which pulls electron density away from the nitrogen, slightly decreasing its basicity.[8][9]

-

Steric Effects: The bulky phenyl and 4-methoxyphenyl groups adjacent to the amine can create steric hindrance. This can impede the solvation of the resulting ammonium cation (BH⁺), which can destabilize the conjugate acid and thus lower the pKa (weaken the base).[8]

-

Resonance Effects: The phenyl rings themselves do not directly participate in resonance with the amine's lone pair due to the separating alkyl carbons. However, the methoxy (-OCH₃) group on the para position of one phenyl ring is an electron-donating group via resonance, which can have a minor, distance-dependent influence on the molecule's overall electronic character.

Given these factors, the pKa is expected to be in the typical range for primary alkylamines (pKa ≈ 9.5-11.0), but likely at the lower end of this range due to the electron-withdrawing nature and steric bulk of the aryl substituents. A predicted pKa for the simpler analog, 3-(4-methoxyphenyl)propan-1-amine, is approximately 10.32.[10] The additional phenyl group in the target molecule would be expected to slightly lower this value.

Experimental Determination of pKa

Accurate pKa determination is crucial as computational predictions can have errors, especially for complex molecules.[11][12] The choice of experimental method depends on the compound's properties, such as solubility, purity, and the presence of a UV-active chromophore.[13]

Caption: Decision workflow for selecting a pKa determination method.

Protocol 1: Potentiometric Titration

This method is considered a gold standard for its precision and direct measurement of pH changes.[7][14] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).[15]

-

Sample Preparation: Accurately weigh and dissolve a sufficient amount of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine in deionized, carbonate-free water to achieve a final concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to a 0% co-solvent state.[14]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[15]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of a base.[15]

-

Titration Execution: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region). For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve corresponds to the equivalence point.[16][17]

Protocol 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires very little sample, making it ideal for early-stage drug discovery.[1] It is applicable if the compound's UV-Vis absorbance spectrum changes upon ionization.[18]

Methodology:

-

Spectral Characterization: Record the UV-Vis absorbance spectra of the compound in a highly acidic solution (e.g., pH 1, where the amine is fully protonated, BH⁺) and a highly basic solution (e.g., pH 12, where the amine is fully deprotonated, B) to identify the wavelengths of maximum absorbance (λ_max) for both species.[19]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8.5 to 11.5 in 0.2-0.5 pH unit increments).

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the prepared buffers. The concentration should be low enough to be within the linear range of the Beer-Lambert law.[18]

-

Absorbance Readings: Measure the absorbance of each solution at the λ_max identified for the acidic and/or basic species.[20]

-

Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH, which will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[19] Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log [(A_I - A) / (A - A_N)] Where A is the absorbance of the sample at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.[1]

Protocol 3: Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that measures the electrophoretic mobility of a compound as a function of pH.[13] It requires minimal sample and can tolerate impurities.[13][21]

Methodology:

-

System Setup: Use a standard CE instrument with a UV detector. A fused-silica capillary is typically used.

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) across a wide pH range (e.g., pH 2 to 12).

-

Mobility Measurement: Inject a small plug of the sample solution (dissolved in water or a suitable solvent) into the capillary filled with a buffer of a specific pH. Apply a voltage and measure the migration time of the analyte. The effective mobility (μ_eff) is calculated from the migration time.[21]

-

Data Collection: Repeat the measurement in buffers of different pH values to generate a mobility profile.

-

Data Analysis: Plot the effective mobility (μ_eff) versus the buffer pH. The resulting sigmoidal curve will have an inflection point where the pH equals the pKa.[22] The data can be fitted to the following equation: μ_eff = (μ_B + μ_BH⁺ * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) Where μ_B and μ_BH⁺ are the mobilities of the neutral and fully protonated species, respectively.

Computational Prediction of pKa

In silico methods provide a rapid, cost-effective way to estimate pKa values, which is particularly valuable for screening large compound libraries in early discovery phases.[4]

Quantum Mechanics (QM) Methods

QM-based approaches, such as those using Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the protonation reaction.[23][24] The pKa is then derived from the relationship ΔG = -RTln(Ka). These methods can be highly accurate but are computationally intensive.[25] The use of implicit solvation models like SMD or COSMO is essential to account for the effect of the solvent (water).[11][12] Recent studies have shown that including a few explicit water molecules in the calculation can significantly improve accuracy for amines.[26]

Empirical and QSPR Methods

These methods rely on existing databases of experimental pKa values. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to build a statistical model that correlates a molecule's structure with its pKa.[25] Software packages often use fragment-based or algorithmic approaches to predict pKa based on the contributions of different structural motifs. While extremely fast, their accuracy is dependent on the diversity and quality of the training data set and may be lower for novel chemical scaffolds.

| Method | Principle | Pros | Cons | Typical Accuracy (pKa units) |

| Potentiometric Titration | Measures pH change during titration.[14] | High precision, direct measurement. | Requires mg of pure sample, not suitable for very low solubility.[14] | ± 0.05 - 0.1 |

| UV-Vis Spectrophotometry | Measures absorbance change with pH.[1][18] | High sensitivity, low sample use.[14] | Requires a chromophore near the ionization site, sensitive to impurities.[14] | ± 0.1 |

| Capillary Electrophoresis | Measures electrophoretic mobility vs. pH.[13] | High throughput, tolerates impurities, low sample use.[13][21] | Requires a chromophore for detection, potential for wall interactions.[13] | ± 0.1 - 0.2 |

| Computational (QM) | Calculates free energy of protonation.[23] | No physical sample needed, provides mechanistic insight. | Computationally expensive, accuracy depends on the level of theory.[25] | ± 0.5 - 1.0 |

Ionization Profile and Implications in Drug Development

The pKa value is not just a number; it defines the ionization profile of the drug, which governs its behavior in the body.[3]

Sources

- 1. ijper.org [ijper.org]

- 2. ijirss.com [ijirss.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. mpinat.mpg.de [mpinat.mpg.de]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Write a note on factors affecting the Pka Values of acids and bases | Filo [askfilo.com]

- 9. 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. 3-(4-METHOXY-PHENYL)-PROPYLAMINE | 36397-23-6 [chemicalbook.com]

- 11. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 12. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. scispace.com [scispace.com]

- 18. Virtual Labs [mas-iiith.vlabs.ac.in]

- 19. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 20. scribd.com [scribd.com]

- 21. analiza.com [analiza.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. How to Predict pKa | Rowan [rowansci.com]

- 25. optibrium.com [optibrium.com]

- 26. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel small molecule, 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. Understanding the thermodynamic principles that govern its solid-state behavior is paramount for robust drug development. This document outlines the core theoretical concepts and provides detailed, field-proven experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polymorphism Screening. The guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the establishment of a comprehensive stability profile in line with regulatory expectations.

Introduction: The Critical Role of Thermodynamic Stability

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among the most crucial of these is thermodynamic stability—the intrinsic capacity of a substance to exist in its most stable form under a given set of conditions. For a molecule like 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a comprehensive understanding of its stability is not merely an academic exercise; it is a cornerstone of successful drug development.

Thermodynamic stability dictates several key pharmaceutical attributes:

-

Bioavailability: The dissolution rate of a drug, which directly impacts its bioavailability, is often dependent on its crystalline form. A less stable polymorph may exhibit higher initial solubility, but could convert to a more stable, less soluble form over time.[1][2]

-

Manufacturability: Consistent and reproducible manufacturing processes rely on a well-characterized and stable solid form of the API.[2]

-

Shelf-life and Storage: The long-term stability of a drug product, and thus its assigned shelf-life, is a direct function of the thermodynamic stability of the API under various environmental conditions of temperature and humidity.[3][4]

This guide will provide the scientific and logical framework for a thorough investigation of the thermodynamic stability of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Molecular Profile: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

-

Molecular Formula: C₁₆H₁₉NO

-

Molecular Weight: 241.33 g/mol

-

Structure:

(Hypothetical image for illustrative purposes)

Theoretical Framework: Gibbs Free Energy and Polymorphism

The thermodynamic stability of a solid-state material is governed by its Gibbs free energy (G). A system will always tend towards the state with the lowest Gibbs free energy. The relationship is defined by the equation:

ΔG = ΔH – TΔS

Where:

-

ΔG is the change in Gibbs free energy

-

ΔH is the change in enthalpy (heat content)

-

T is the absolute temperature

-

ΔS is the change in entropy (disorder)

Many organic molecules, including APIs, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2] Each polymorph has a unique crystal lattice arrangement and, consequently, a distinct Gibbs free energy. At any given temperature and pressure, only one crystalline form is the most thermodynamically stable. Other, less stable forms are referred to as metastable. The energy differences between polymorphs can be small, yet they can have significant consequences for the drug's performance.[1][2]

The primary goal of the stability studies outlined in this guide is to identify the most stable polymorph of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine and to characterize its behavior under thermal stress.

Experimental Workflow for Stability Assessment

A robust evaluation of thermodynamic stability involves a multi-faceted approach. The following workflow provides a logical progression for characterizing a new chemical entity.

Sources

Technical Guide: Spectral Fingerprinting of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

This technical guide details the structural elucidation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine , a chiral diarylpropylamine scaffold often utilized as a pharmacophore in serotonin transporter inhibitors (e.g., fluoxetine analogs) and calcium channel blockers.

This analysis synthesizes fragment-based chemical shift theory with empirical data from analogous diaryl systems.

Executive Summary & Structural Logic

-

Compound: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine[1]

-

Formula:

-

Molecular Weight: 241.33 g/mol

-

Key Structural Features:

-

Chiral Center (C2): The methine carbon at position 2 creates a chiral environment. Consequently, the methylene protons at C1 and C3 are diastereotopic , rendering them magnetically non-equivalent.

-

Electronic Contrast: The molecule contains two distinct aromatic systems: an electron-rich p-methoxyphenyl ring and a neutral phenyl ring.

-

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-solute interaction variances, the following protocol is recommended.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard choice (99.8% D) containing 0.03% TMS as an internal reference.-

Note: If the amine protons (

) are not visible due to fast exchange, switch to DMSO-

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: High-throughput 5mm NMR tube (Class A borosilicate).

Acquisition Parameters (400 MHz Base)

-

Relaxation Delay (

): Set to -

Pulse Angle:

(to prevent saturation). -

Scans (NS): 16 (1H) / 1024 (13C) for adequate S/N ratio.

Structural Numbering & Assignment Logic

For the purpose of this analysis, the following numbering scheme is applied:

-

C1: Methylene adjacent to Amine (

) -

C2: Methine chiral center (

) -

C3: Benzylic methylene (

) -

Ring A: Unsubstituted Phenyl (attached to C2)

-

OMe: Methoxy group on Ring B

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in this complex aliphatic/aromatic system.

Caption: Logic flow for spectral assignment. Note the separation of aromatic systems and the treatment of diastereotopic protons.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by a distinct aromatic region and a complex aliphatic region due to the chiral center at C2.

The Aliphatic Chain (The "Fingerprint")

The protons on C1 and C3 are diastereotopic . They do not appear as simple doublets or triplets.

-

C3 Protons (

): These are benzylic and will appear as an AB part of an ABX system (coupled to C2-H). -

C1 Protons (

): These are adjacent to the nitrogen and will also appear as a complex multiplet (AB of ABX).

1H NMR Data Table ( )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OMe | 3.77 | Singlet (s) | 3H | - | Characteristic O-Methyl |

| C2-H | 2.95 - 3.05 | Multiplet (m) | 1H | - | Chiral methine; couples to C1 & C3 |

| C1-H | 2.85 - 2.95 | dd / m | 2H | Diastereotopic; adjacent to N | |

| C3-H | 2.65 - 2.80 | dd / m | 2H | Diastereotopic; benzylic | |

| 1.10 - 1.50 | Broad Singlet | 2H | - | Exchangeable ( | |

| Ar (Ring B) | 6.82 | Doublet (d) | 2H | 8.6 | Ortho to OMe (Shielded) |

| Ar (Ring B) | 7.05 | Doublet (d) | 2H | 8.6 | Meta to OMe |

| Ar (Ring A) | 7.15 - 7.35 | Multiplet (m) | 5H | - | Overlapping mono-substituted phenyl |

Note: The exact chemical shifts of C1, C2, and C3 often overlap in the 2.7–3.1 ppm range. 2D COSY is required to definitively resolve the coupling network.

13C NMR Spectral Analysis

The 13C spectrum (proton-decoupled) should display 14 distinct signals (due to symmetry in the aromatic rings).

13C Data Table ( )

| Carbon Type | Shift ( | DEPT-135 Phase | Assignment Notes |

| C-O (Ar) | 158.1 | Quaternary (No signal) | Ipso to OMe (Deshielded) |

| C-ipso (Ring A) | 142.5 | Quaternary (No signal) | Ipso of Phenyl ring |

| C-ipso (Ring B) | 132.0 | Quaternary (No signal) | Ipso of p-OMe ring (alkyl side) |

| Ar-CH (Ring A) | 128.5 (2C) | Positive (+) | Meta carbons |

| Ar-CH (Ring A) | 128.1 (2C) | Positive (+) | Ortho carbons |

| Ar-CH (Ring B) | 129.8 (2C) | Positive (+) | Meta to OMe |

| Ar-CH (Ring A) | 126.5 (1C) | Positive (+) | Para carbon |

| Ar-CH (Ring B) | 113.8 (2C) | Positive (+) | Ortho to OMe (Shielded) |

| OMe | 55.3 | Positive (+) | Methoxy carbon |

| C2 (Methine) | 48.5 | Positive (+) | Chiral center |

| C1 ( | 46.2 | Negative (-) | Aminomethyl group |

| C3 ( | 40.8 | Negative (-) | Benzylic methylene |

Advanced Verification: COSY & Connectivity

To validate the aliphatic chain connectivity, a COSY (Correlation Spectroscopy) experiment is essential. This maps the scalar coupling between protons.

COSY Correlation Logic

-

C2-H (Methine) serves as the "Hub." It will show cross-peaks to both C1-H and C3-H.

-

C1-H and C3-H will not show cross-peaks to each other (separated by 4 bonds).

-

C3-H will show weak long-range coupling to the Ring B aromatic protons.

Visualization: COSY Interaction Map

Caption: COSY correlation network. Solid lines = Vicinal coupling (

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Authoritative text on AA'BB' systems and diastereotopic effects).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules for chemical shift prediction).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 4-methoxybenzyl and propyl-amine fragment shifts).

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link] (Theoretical grounding for C1/C3 splitting patterns).

Sources

- 1. 3-(4-Methoxy-phenyl)-2-phenyl-propylamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR [m.chemicalbook.com]

- 3. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine - Chempedia - LookChem [lookchem.com]

- 6. spectrabase.com [spectrabase.com]

infrared spectroscopy (IR) absorption peaks for phenyl-propylamine derivatives

An In-Depth Technical Guide to Infrared Spectroscopy (IR) for the Analysis of Phenyl-propylamine Derivatives

Authored by: A Senior Application Scientist

Introduction: Deciphering the Molecular Vibrations of Phenyl-propylamines

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, absorbing energy in the process.[1][2] The resulting absorption spectrum provides a unique "molecular fingerprint," revealing the functional groups present.[1][3]

For researchers and professionals in drug development and forensic science, where phenyl-propylamine derivatives like amphetamine and methamphetamine are of significant interest, IR spectroscopy offers a rapid, non-destructive, and powerful method for structural elucidation, identification, and quality control.[4][5][6] This guide provides an in-depth exploration of the characteristic IR absorption peaks of phenyl-propylamine derivatives, grounded in the fundamental principles of molecular vibrations and field-proven analytical workflows. We will focus particularly on Fourier Transform Infrared (FTIR) spectroscopy coupled with Attenuated Total Reflectance (ATR), a technique that has become a cornerstone in modern pharmaceutical analysis due to its minimal sample preparation requirements and versatility with solid powders and liquids.[3][7][8][9]

Core Principles of Spectral Interpretation

The key to interpreting the IR spectrum of a phenyl-propylamine derivative lies in systematically dissecting the molecule into its constituent parts: the amine group, the phenyl (aromatic) ring, and the propyl (aliphatic) chain. Each of these components possesses characteristic bonds that vibrate at predictable frequencies, giving rise to distinct peaks in the spectrum.

Caption: Key vibrational modes in a generic phenyl-propylamine structure.

Detailed Analysis of Characteristic IR Absorption Peaks

The spectrum of a phenyl-propylamine derivative is a composite of absorptions from its various functional groups. Understanding the typical wavenumber regions for each is critical for accurate identification.

The Amine Group (N-H and C-N Vibrations)

The amine functional group provides the most diagnostic peaks for differentiating between primary, secondary, and tertiary amine derivatives.

-

N-H Stretching Vibrations (3500-3300 cm⁻¹): This region is paramount for determining the degree of substitution on the nitrogen atom.[10][11]

-

Primary (1°) Amines (e.g., Amphetamine): Exhibit two distinct peaks due to asymmetric and symmetric N-H stretching.[12][13][14][15] These bands are typically of medium intensity and are sharper than O-H stretch bands.[11]

-

Secondary (2°) Amines (e.g., Methamphetamine): Show only one N-H stretching band in this region, which is often weaker than those of primary amines.[12][13][14][15]

-

Tertiary (3°) Amines: Lack an N-H bond and therefore show no absorption in this region.[10][12][13][14]

-

Expert Insight: Hydrogen bonding between amine molecules can cause these peaks to broaden and shift to slightly lower wavenumbers, an effect commonly seen in concentrated liquid or solid-state samples.[16][17][18]

-

-

N-H Bending Vibrations (1650-1580 cm⁻¹): Primary amines display a medium-intensity scissoring vibration in this region.[14][16][17] Secondary amines may show a weak N-H bend, while tertiary amines show none.[15][17] A broad out-of-plane wagging can also be observed for primary and secondary amines between 900-650 cm⁻¹.[15][16][17]

-

C-N Stretching Vibrations (1350-1000 cm⁻¹): The vibration of the carbon-nitrogen bond provides further structural clues.

-

Aromatic C-N: In phenyl-propylamines, where the amine is attached to an alkyl chain which is then attached to the ring, the primary absorptions will be from the aliphatic C-N bond. However, resonance effects from the ring can influence adjacent bonds. Aromatic amines generally show a strong C-N stretch between 1340-1250 cm⁻¹.[14][15][16][17]

-

Aliphatic C-N: The stretch for the aliphatic C-N bond appears as a medium to weak band in the 1250-1020 cm⁻¹ range.[14][15][16][17][19]

-

The Phenyl Group (Aromatic Vibrations)

The benzene ring gives rise to a series of characteristic, and often sharp, absorption bands.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): These peaks appear at a slightly higher frequency (just to the left of 3000 cm⁻¹) than their aliphatic counterparts and are typically of weak to medium intensity.[20][21]

-

Aromatic C=C Ring Stretching (1620-1450 cm⁻¹): Molecules with a benzene ring show a series of "skeletal" vibrations from the stretching and contracting of the carbon-carbon bonds within the ring.[21] Look for a pair of sharp, medium-intensity peaks around 1600 cm⁻¹ and 1500-1450 cm⁻¹.[21][22]

-

Out-of-Plane (OOP) C-H Bending (900-690 cm⁻¹): This region is highly diagnostic for determining the substitution pattern on the benzene ring.[21] For monosubstituted rings, as is common in many phenyl-propylamine derivatives, two strong bands are typically observed: one around 770-730 cm⁻¹ and another near 720-680 cm⁻¹.[21][22][23] The presence and position of these intense peaks provide strong evidence for the phenyl group's substitution.

-

Overtone/Combination Bands (2000-1650 cm⁻¹): A pattern of weak but sharp bands can appear in this region. While often low in intensity, their pattern can also be used to confirm the ring's substitution pattern.[21]

The Propyl Chain (Aliphatic Vibrations)

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): Strong, sharp peaks appearing just to the right of 3000 cm⁻¹ are characteristic of the C-H bonds in the propyl chain's CH, CH₂, and CH₃ groups.[12][18] The presence of both aromatic and aliphatic C-H stretches straddling the 3000 cm⁻¹ mark is a hallmark of these molecules.

Data Presentation: Summary of Key IR Absorption Peaks

For rapid analysis and comparison, the characteristic vibrational frequencies for phenyl-propylamine derivatives are summarized below.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity & Notes |

| Primary (1°) Amine | N-H Stretch | 3500-3300 | Medium, two sharp peaks (asymmetric & symmetric) |

| N-H Bend (Scissor) | 1650-1580 | Medium to strong, often broad | |

| Secondary (2°) Amine | N-H Stretch | 3350-3310 | Weak to medium, one sharp peak |

| N-H Bend | ~1500 | Weak or absent | |

| Aliphatic C-N | C-N Stretch | 1250-1020 | Weak to medium |

| Aromatic Ring | =C-H Stretch | 3100-3000 | Weak to medium, sharp |

| C=C Ring Stretch | 1620-1450 | Medium to strong, multiple sharp peaks | |

| C-H OOP Bend | 900-690 | Strong, pattern indicates substitution | |

| Aliphatic Chain | -C-H Stretch | 3000-2850 | Strong, sharp |

(Data compiled from sources:[12][14][15][16][17][18][21][22][24])

Experimental Protocol: Acquiring a High-Quality Spectrum via ATR-FTIR

This protocol outlines a self-validating system for obtaining a reliable IR spectrum of a solid phenyl-propylamine derivative sample. The use of ATR-FTIR is prioritized as it is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for pharmaceutical and forensic labs.[3][7][8]

Causality and Trustworthiness

The validity of any spectral data hinges on a clean, well-defined measurement process. A clean ATR crystal and a properly collected background spectrum are non-negotiable. The background scan measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and subtracts it from the sample scan, ensuring that the final spectrum contains only information from the sample itself. Applying firm, even pressure ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.[25]

Caption: Standard workflow for sample analysis using ATR-FTIR.

Methodology

-

Instrumentation and Materials:

-

Step-by-Step Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Launch the data acquisition software.

-

ATR Crystal Cleaning: Moisten a lint-free wipe with isopropanol and thoroughly clean the surface of the ATR crystal. Dry with a second clean, dry wipe.

-

Background Acquisition: With the clean, empty ATR accessory in position, run a background scan. This typically involves 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Background Validation: Inspect the resulting background spectrum. It should be a flat line near 100% Transmittance, devoid of significant peaks other than those from atmospheric CO₂ (~2350 cm⁻¹) and water vapor. If significant contaminant peaks are present, re-clean the crystal and acquire a new background.

-

Sample Application: Place a small amount of the powder sample directly onto the center of the ATR crystal. Lower the pressure clamp and apply firm, consistent pressure to ensure good contact between the powder and the crystal surface.[25]

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

-

Data Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.

-

Post-Measurement Cleaning: Retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with solvent and wipes as in Step 2.

-

By following this protocol, researchers can reliably generate high-quality, reproducible IR spectra, forming a solid foundation for accurate compound identification and analysis.

References

-

Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]

-

FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. (2025, February 28). Apex Instrument. [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. [Link]

-

How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? (n.d.). TutorChase. [Link]

-

Pharmaceutical Raw Material Analysis with FTIR-ATR. (2025, August 25). NGS-Technology. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

-

How to prepare IR samples? (n.d.). ResearchGate. [Link]

-

Structural analysis of amines. (2011, June 10). A-Level Chemistry. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

-

Benzene and its derivatives. (n.d.). Palacký University Olomouc. [Link]

-

Vibrational Spectra of Primary and Secondary Aliphatic Amines. (1960). AIP Publishing. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023, June 12). PMC. [Link]

-

Amphetamine. (n.d.). NIST WebBook. [Link]

-

Spectroscopy. (n.d.). SlideShare. [Link]

-

Amphetamine. (n.d.). NIST WebBook. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. [Link]

-

Amphetamine. (n.d.). NIST WebBook. [Link]

-

Powder Samples. (n.d.). SHIMADZU CORPORATION. [Link]

-

Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

-

Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. (2023, February 16). Analyst (RSC Publishing). [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

Amphetamine. (n.d.). NIST WebBook. [Link]

-

N-H Stretching and Bending Vibrations. (2023, January 11). YouTube. [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

-

Consistent assignment of the vibrations of monosubstituted benzenes. (2011, September 19). AIP Publishing. [Link]

-

The calculated and experimental IR spectra of amphetamine, methamphetamine and MDMA. (n.d.). ResearchGate. [Link]

-

The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. (n.d.). Marshall University. [Link]

-

Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. (2013, July 30). PMC. [Link]

-

Detection of Amphetamine and Methamphetamine in Urine by Gas Chromatography/Fourier Transform Infrared (GC/FTIR)Spectroscopy. (n.d.). Journal of Analytical Toxicology, Oxford Academic. [Link]

-

infrared spectrum of propylamine. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. [Link]

-

Characteristic IR Absorptions. (n.d.). OpenOChem Learn. [Link]

-

IR Absorption Table. (n.d.). WebSpectra. [Link]

-

RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. (2006, February 28). United Nations Office on Drugs and Crime. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. ngs-technology.com [ngs-technology.com]

- 4. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]